3,3,5-Trimethylcyclohexylamine (TMCHA): Comprehensive Physicochemical Profiling and Synthetic Applications
3,3,5-Trimethylcyclohexylamine (TMCHA): Comprehensive Physicochemical Profiling and Synthetic Applications
Executive Summary
As a Senior Application Scientist, I frequently encounter cycloaliphatic amines in the development of advanced polymer matrices, epoxy curing agents, and complex organic ligands. Among these, 3,3,5-Trimethylcyclohexylamine (TMCHA) stands out due to its unique steric profile and moderate basicity. This technical whitepaper provides an in-depth analysis of TMCHA’s physicochemical properties, stereochemical dynamics, and validated synthetic protocols, designed specifically for researchers and drug development professionals requiring rigorous, reproducible data.
Molecular Architecture & Stereochemical Dynamics
TMCHA is a cycloaliphatic primary amine characterized by a cyclohexane ring substituted with three methyl groups and one amino group. Unlike planar aromatic amines, TMCHA adopts a highly stable, non-planar chair conformation [1].
The spatial arrangement of the bulky 3,3,5-trimethyl substituents critically influences the molecule's reactivity. The compound typically exists as a mixture of cis and trans enantiomers. In the favored cis conformation, the primary amine group and the 5-methyl group occupy equatorial positions to minimize 1,3-diaxial steric repulsion, while the gem-dimethyl group at position 3 inherently places one methyl in an equatorial and one in an axial position. This specific 3D architecture creates a sterically hindered environment around the nitrogen atom. Consequently, while the localized electron pair ensures TMCHA acts as an effective nucleophile and base, its steric bulk naturally limits over-alkylation during synthetic applications, making it a highly selective building block[1].
Physicochemical Profile
Understanding the thermodynamic and physical parameters of TMCHA is essential for safe handling and reaction optimization. The experimental pKa of ~10.69 characterizes it as a moderate base[2]. The table below consolidates its core quantitative data for easy reference.
| Property | Value | Reference |
| Chemical Name | 3,3,5-Trimethylcyclohexylamine | [3] |
| CAS Registry Number | 15901-42-5 | [3] |
| Molecular Formula | C9H19N | [3] |
| Molecular Weight | 141.26 g/mol | [2] |
| Physical State (20 °C) | Clear, colorless to very pale yellow liquid | [3] |
| Boiling Point | 177 °C | [4] |
| Relative Density | 0.84 g/cm³ at 20 °C | [4] |
| Flash Point | 59 °C (138.2 °F) | [5] |
| Vapor Pressure | 1.1 mbar at 20 °C | [5] |
| Predicted pKa | 10.69 ± 0.70 | [2] |
Synthetic Pathways & Mechanistic Insights
The primary route for synthesizing TMCHA is the catalytic reductive amination of 3,3,5-trimethylcyclohexanone (dihydroisophorone)[6]. The mechanism involves a two-step cascade:
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Condensation: The ketone reacts with ammonia to eliminate water, forming a transient imine intermediate.
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Reduction: The imine is rapidly hydrogenated to the primary amine.
Fig 1. Catalytic synthetic pathway of 3,3,5-Trimethylcyclohexylamine from isophorone.
Experimental Methodologies
Protocol 1: Catalytic Reductive Amination of Dihydroisophorone
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Objective: Synthesize TMCHA while strictly suppressing the formation of secondary amine byproducts (dimerization).
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Causality of Design: Primary amines can act as nucleophiles against the unreacted imine, forming unwanted secondary amines. By utilizing a massive excess of ammonia and a highly active Ruthenium on Carbon (Ru/C) catalyst, we accelerate the hydrogenation of the imine intermediate, kinetically outcompeting the secondary condensation pathway.
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Self-Validating System: The protocol includes real-time GC-MS monitoring. The quantitative disappearance of the ketone mass-to-charge ratio (m/z 140) and the emergence of the amine (m/z 141) serves as an internal validation of reaction completion.
Step-by-Step Workflow:
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Reactor Charging: In a high-pressure Parr reactor, charge 1.0 equivalent of 3,3,5-trimethylcyclohexanone and 5 wt% Ru/C catalyst suspended in anhydrous methanol.
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Ammoniation: Seal the reactor, purge with N2, and introduce 5.0 equivalents of anhydrous ammonia gas. (Reasoning: Excess ammonia drives the equilibrium toward the imine and prevents secondary amine dimerization).
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Pressurization: Pressurize the vessel with H2 gas to 50 bar.
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Reaction Execution: Heat the mixture to 120 °C under continuous agitation (800 rpm) for 4 hours.
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In-Process Validation: Sample the reaction mixture and analyze via GC-MS. The reaction is validated as complete when the ketone peak (m/z 140) is <0.5% area.
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Workup: Cool the reactor, vent excess gases safely, filter the catalyst through a Celite pad, and purify the crude liquid via fractional distillation to isolate pure TMCHA (b.p. 177 °C).
Protocol 2: Non-Aqueous Potentiometric Titration for Amine Value
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Objective: Accurately quantify the active primary amine content for Quality Control (QC).
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Causality of Design: Because TMCHA is a moderate base, titrating it in water yields a poorly defined inflection point due to the leveling effect of water. Using glacial acetic acid as a non-aqueous protogenic solvent enhances the apparent basicity of the amine relative to the solvent, yielding a sharp, highly accurate potentiometric endpoint.
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Self-Validating System: A blank titration is mandated to subtract any solvent-induced bias, ensuring the final calculated amine value is absolute.
Fig 2. Workflow for the non-aqueous potentiometric determination of TMCHA amine value.
Step-by-Step Workflow:
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Sample Preparation: Accurately weigh ~0.5 g of TMCHA into a dry 150 mL titration beaker.
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Solvent Addition: Dissolve the sample in 50 mL of glacial acetic acid.
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Titration Setup: Immerse a glass pH electrode (calibrated for non-aqueous systems) into the solution.
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Execution: Titrate with standardized 0.1 N Perchloric Acid (HClO4) in glacial acetic acid using an automatic titrator.
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Validation (Blank Correction): Perform a blank titration using only 50 mL of glacial acetic acid. Subtract the blank volume from the sample volume.
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Calculation: Amine Value (mg KOH/g) = ((V_sample - V_blank) × N × 56.1) / Weight of sample.
Safety, Handling, and Toxicological Profile
TMCHA is a highly reactive and hazardous chemical requiring rigorous safety protocols[3].
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Corrosivity (H314): It causes severe skin burns and eye damage. Immediate flushing with water for at least 15 minutes is required upon contact[5].
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Flammability (H226): With a flash point of 59 °C, it is classified as a flammable liquid and vapor[5].
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Extinguishing Media: In case of fire, use dry chemical, alcohol-resistant foam, or carbon dioxide. Do not use water jets , as water may scatter the liquid and spread the fire[4].
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PPE Standards: Handling requires a full-facepiece airline respirator in positive pressure mode (NIOSH/MSHA or EN 149 approved) if aerosols are generated, alongside robust chemical-resistant gloves and goggles[5].
References
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TCI Chemicals. "SAFETY DATA SHEET: 3,3,5-Trimethylcyclohexylamine." tcichemicals.com.4
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Cole-Parmer. "Material Safety Data Sheet: 3,3,5-Trimethylcyclohexylamine, 99+% mixture of cis and trans." coleparmer.com. 5
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Benchchem. "Trimethylcyclohexylamine | 34216-34-7." benchchem.com. 1
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Guidechem. "3,3,5-TRIMETHYLCYCLOHEXYLAMINE 15901-42-5 wiki." guidechem.com. 2
